molecular formula C5H13NOS B13611103 (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol

Cat. No.: B13611103
M. Wt: 135.23 g/mol
InChI Key: XLHYSTSZVFOKAP-YFKPBYRVSA-N
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Description

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethylsulfanyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of (2S)-2-amino-3-chloropropan-1-ol with ethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-amino-3-(ethylsulfanyl)propanal or (2S)-2-amino-3-(ethylsulfanyl)propanone.

    Reduction: Formation of (2S)-2-amino-3-(ethylsulfanyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(methylsulfanyl)propan-1-ol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    (2S)-2-amino-3-(propylsulfanyl)propan-1-ol: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

    (2S)-2-amino-3-(ethylsulfanyl)butan-1-ol: Similar structure but with an additional carbon in the main chain.

Uniqueness

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol is unique due to the specific combination of functional groups and the chiral center, which imparts distinct chemical and biological properties. Its ethylsulfanyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

(2S)-2-amino-3-ethylsulfanylpropan-1-ol

InChI

InChI=1S/C5H13NOS/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI Key

XLHYSTSZVFOKAP-YFKPBYRVSA-N

Isomeric SMILES

CCSC[C@H](CO)N

Canonical SMILES

CCSCC(CO)N

Origin of Product

United States

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